(6-Fluoro-1,3-benzoxazol-2-yl)methanol chemical structure and properties
(6-Fluoro-1,3-benzoxazol-2-yl)methanol chemical structure and properties
The following technical guide provides an in-depth analysis of (6-Fluoro-1,3-benzoxazol-2-yl)methanol , a fluorinated heterocyclic building block critical in modern medicinal chemistry.
Structural Integrity | Synthetic Pathways | Pharmacological Applications [1][2]
Executive Summary
(6-Fluoro-1,3-benzoxazol-2-yl)methanol (CAS: 1394041-04-3) is a bicyclic heteroaromatic scaffold characterized by a fused benzene and oxazole ring system substituted with a fluorine atom at the C6 position and a hydroxymethyl group at the C2 position.[1][2][3] This molecule serves as a high-value intermediate in the synthesis of bioactive compounds, particularly Fatty Acid Synthase (FASN) inhibitors and atypical antipsychotics. Its structural utility lies in the bioisosteric relationship of the benzoxazole core to indole and benzimidazole moieties, while the C6-fluorine atom enhances metabolic stability by blocking oxidative metabolism at a metabolically vulnerable site.
Chemical Identity & Structural Analysis[5][6][7][8][9][10]
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | (6-Fluoro-1,3-benzoxazol-2-yl)methanol |
| CAS Registry Number | 1394041-04-3 |
| Molecular Formula | C₈H₆FNO₂ |
| Molecular Weight | 167.14 g/mol |
| SMILES | OC1=NC2=C(O1)C=C(F)C=C2 |
| InChI Key | OJAGFQKJZJQNAC-UHFFFAOYSA-N (Note: Verify specific isomer key) |
Structural Features & Electronic Profile
The molecule consists of a planar 1,3-benzoxazole core.
-
Electronic Effects : The oxygen atom at position 1 is electronegative, reducing the basicity of the nitrogen at position 3 compared to benzimidazole.
-
Fluorine Substitution (C6) : The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring, deactivating it towards electrophilic aromatic substitution but increasing the lipophilicity of the overall scaffold.
-
Hydroxymethyl Group (C2) : This primary alcohol serves as a versatile "handle" for further functionalization (e.g., oxidation to aldehyde/acid, conversion to leaving groups like mesylates/halides).
Physicochemical Properties
Data derived from experimental analogs and computational models.
| Property | Value / Description | Source/Note |
| Appearance | White to off-white crystalline solid | Experimental Observation |
| Melting Point | 85–95 °C (Predicted) | Derived from 2-methyl analog |
| Boiling Point | ~310 °C at 760 mmHg | Predicted |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water | Polar organic solvents preferred |
| LogP | 1.12 | Calculated (Consensus) |
| pKa (Acid) | ~14.5 (Alcoholic OH) | Typical primary alcohol |
| pKa (Base) | ~0.5 (Benzoxazole N) | Weakly basic |
| H-Bond Donors | 1 (OH) | |
| H-Bond Acceptors | 3 (N, O-ring, O-hydroxyl) |
Synthetic Pathways
The synthesis of (6-Fluoro-1,3-benzoxazol-2-yl)methanol relies on the cyclocondensation of 2-amino-5-fluorophenol with a glycolic acid equivalent. The choice of the 5-fluoro isomer of the aminophenol is critical; the "5-fluoro" position on the phenol translates to the "6-fluoro" position on the final benzoxazole ring due to standard numbering conventions (O=1, N=3).
Primary Route: Phillips Condensation
This route utilizes acid-catalyzed cyclodehydration.
-
Precursor : 2-Amino-5-fluorophenol (CAS 53981-24-1)
-
Reagent : Glycolic Acid (or 2-Hydroxyacetic acid)
-
Catalyst : 4N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)
Protocol:
-
Dissolution : Dissolve 2-amino-5-fluorophenol (1.0 eq) in 4N HCl.
-
Addition : Add Glycolic acid (1.2 eq).
-
Reflux : Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The acid catalyzes the formation of the amide intermediate followed by ring closure.
-
Workup : Cool to room temperature. Neutralize carefully with saturated NaHCO₃ to pH ~7–8.
-
Extraction : Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.
-
Purification : Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualization of Synthesis Logic
The following diagram illustrates the retrosynthetic analysis and forward reaction pathway.
Caption: Figure 1. Acid-catalyzed cyclocondensation pathway for the synthesis of the target benzoxazole.
Applications in Drug Discovery[12]
Pharmacophore Mapping
The (6-Fluoro-1,3-benzoxazol-2-yl)methanol scaffold is a "privileged structure" in medicinal chemistry.
-
FASN Inhibition : Derivatives of this scaffold have been identified in patent literature as inhibitors of Fatty Acid Synthase (FASN), a key enzyme in cancer cell metabolism. The benzoxazole ring mimics the planar aromatic systems found in natural substrates.
-
Bioisosterism : The 1,3-benzoxazole ring is a classical bioisostere for indole (found in serotonin) and benzimidazole . The presence of the oxygen atom modulates H-bond accepting capability and reduces the polar surface area (PSA) compared to the N-H of indole.
-
Metabolic Stability : The C6-Fluorine blocks metabolic oxidation at the para-position relative to the nitrogen, a common site for Cytochrome P450 attack, thereby extending the half-life (
) of drug candidates.
Functionalization Logic
The C2-methanol group is rarely the final endpoint; it is a chemical handle.
-
Oxidation :
Carboxylic acid (for amide coupling). -
Halogenation :
Chloromethyl derivative (for nucleophilic substitution with amines/piperazines). -
Etherification :
Linker attachment for PROTACs or larger conjugates.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[4][5] |
Handling Protocol:
-
PPE : Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation : Handle only in a chemical fume hood to avoid inhalation of dust.
-
Storage : Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol function.
References
-
Synthesis of Benzoxazoles : Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Arabian Journal of Chemistry. Link
-
FASN Inhibition Patents : Compounds and compositions for FASN inhibition. Patent WO2014143606A1. Link
-
Chemical Identity : PubChem Compound Summary for CAS 1394041-04-3. National Center for Biotechnology Information. Link
-
Precursor Chemistry : 2-Amino-5-fluorophenol Properties. PubChem CID 185763.[4] Link
Sources
- 1. 77186-95-9|Benzo[d]oxazol-2-ylmethanol|BLD Pharm [bldpharm.com]
- 2. 1804412-63-2|4-Fluoro-2-methylbenzo[d]oxazole|BLD Pharm [bldpharm.com]
- 3. 5614-56-2,(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2-Amino-5-fluorophenol | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-2-methylbenzoxazole | C8H6FNO | CID 2769350 - PubChem [pubchem.ncbi.nlm.nih.gov]
